Spectroscopic Profile of 5,6-Dimethoxy-1-indanone: A Technical Guide
Spectroscopic Profile of 5,6-Dimethoxy-1-indanone: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for 5,6-Dimethoxy-1-indanone (CAS No: 2107-69-9), a key intermediate in various synthetic applications.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Properties
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IUPAC Name: 5,6-dimethoxy-2,3-dihydroinden-1-one[3]
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Appearance: Solid[5]
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Melting Point: 118-120 °C[5]
Spectroscopic Data
The structural elucidation of 5,6-Dimethoxy-1-indanone is corroborated by the following spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[6]
Table 1: ¹H NMR Spectroscopic Data of 5,6-Dimethoxy-1-indanone [7]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.15 | s | 1H | Ar-H |
| 6.89 | s | 1H | Ar-H |
| 3.91 | s | 3H | -OCH₃ |
| 3.87 | s | 3H | -OCH₃ |
| 2.99 | t | 2H | -CH₂- |
| 2.64 | t | 2H | -CH₂- |
Table 2: ¹³C NMR Spectroscopic Data of 5,6-Dimethoxy-1-indanone [8]
| Chemical Shift (δ) ppm | Assignment |
| 205.5 | C=O |
| 155.8 | Ar-C |
| 149.3 | Ar-C |
| 148.1 | Ar-C |
| 126.3 | Ar-C |
| 107.1 | Ar-CH |
| 104.5 | Ar-CH |
| 56.2 | -OCH₃ |
| 56.1 | -OCH₃ |
| 36.5 | -CH₂- |
| 25.8 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]
Table 3: IR Absorption Bands of 5,6-Dimethoxy-1-indanone [4][11]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965 | Medium | C-H stretch (aliphatic) |
| 1695 | Strong | C=O stretch (ketone) |
| 1605 | Strong | C=C stretch (aromatic) |
| 1495 | Strong | C=C stretch (aromatic) |
| 1265 | Strong | C-O stretch (ether) |
| 1215 | Strong | C-O stretch (ether) |
| 1115 | Strong | C-O stretch (ether) |
| 865 | Strong | C-H bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[12][13]
Table 4: Mass Spectrometry Data for 5,6-Dimethoxy-1-indanone [3][14]
| m/z | Relative Intensity (%) | Assignment |
| 192 | 100 | [M]⁺ (Molecular Ion) |
| 177 | 80 | [M-CH₃]⁺ |
| 149 | 40 | [M-CH₃-CO]⁺ |
| 121 | 30 | [M-CH₃-CO-CO]⁺ |
| 107 | 25 | |
| 77 | 20 | [C₆H₅]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
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Sample Preparation: For ¹H NMR, dissolve 5-25 mg of 5,6-Dimethoxy-1-indanone in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[6][15] For ¹³C NMR, a more concentrated solution of 50-100 mg may be required.[16] Ensure the sample is fully dissolved.
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Filtration: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[15]
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Transfer: Transfer the filtered solution into a clean, dry 5 mm NMR tube.[6]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[16][17]
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Data Acquisition: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, shimmed to optimize the magnetic field homogeneity, and the probe is tuned.[6] The desired NMR experiment (e.g., ¹H, ¹³C) is then run.
Infrared (IR) Spectroscopy
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Sample Preparation (Thin Solid Film): Dissolve a small amount (approx. 50 mg) of 5,6-Dimethoxy-1-indanone in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[18]
-
Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[10][18] Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.[18]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[18] If the signal is too weak, add another drop of the solution and re-run the spectrum. If the signal is too strong, dilute the original solution and prepare a new film.[18]
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Cleaning: After analysis, clean the salt plates with a dry solvent (e.g., acetone) and return them to a desiccator.[18]
Mass Spectrometry (Electron Ionization - EI)
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Sample Introduction: Introduce a small amount of the solid 5,6-Dimethoxy-1-indanone sample into the ion source of the mass spectrometer.[19] The sample is then vaporized by heating in a vacuum.[20]
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion ([M]⁺).[12][20][21]
-
Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.[20]
-
Analysis: The ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[19][20]
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Detection: A detector measures the abundance of each ion, and the data is plotted as a mass spectrum, showing the relative intensity of each ion.[12]
Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound is illustrated below.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
- 1. 5,6-Dimethoxy-1-indanone | CAS#:2107-69-9 | Chemsrc [chemsrc.com]
- 2. 5,6-Dimethoxy-1-indanone [webbook.nist.gov]
- 3. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5,6-Dimethoxy-1-indanone [webbook.nist.gov]
- 5. 5,6-Dimethoxy-1-indanone 97 2107-69-9 [sigmaaldrich.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR [m.chemicalbook.com]
- 8. 5,6-Dimethoxy-1-indanone(2107-69-9) 13C NMR spectrum [chemicalbook.com]
- 9. amherst.edu [amherst.edu]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. 5,6-Dimethoxy-1-indanone(2107-69-9) IR Spectrum [m.chemicalbook.com]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. 5,6-Dimethoxy-1-indanone(2107-69-9) MS [m.chemicalbook.com]
- 15. NMR Sample Preparation [nmr.chem.umn.edu]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. NMR Spectroscopy [www2.chemistry.msu.edu]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 21. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
